(3,3-Difluoropyrrolidin-1-yl)(3-fluoropyridin-4-yl)methanone

Catalog No.
S2715937
CAS No.
1994506-68-1
M.F
C10H9F3N2O
M. Wt
230.19
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3,3-Difluoropyrrolidin-1-yl)(3-fluoropyridin-4-yl...

CAS Number

1994506-68-1

Product Name

(3,3-Difluoropyrrolidin-1-yl)(3-fluoropyridin-4-yl)methanone

IUPAC Name

(3,3-difluoropyrrolidin-1-yl)-(3-fluoropyridin-4-yl)methanone

Molecular Formula

C10H9F3N2O

Molecular Weight

230.19

InChI

InChI=1S/C10H9F3N2O/c11-8-5-14-3-1-7(8)9(16)15-4-2-10(12,13)6-15/h1,3,5H,2,4,6H2

InChI Key

DYUJYPOLLCWFOT-UHFFFAOYSA-N

SMILES

C1CN(CC1(F)F)C(=O)C2=C(C=NC=C2)F

solubility

not available

This molecule does share some structural similarities with other known compounds that have been investigated for various biological activities, including:

  • Pyrrolidinones: This class of molecules has been explored for their potential as anticonvulsants, anxiolytics, and analgesics []. However, the specific presence of the difluoropyrrolidine and fluoropyridine moieties in (3,3-Difluoropyrrolidin-1-yl)(3-fluoropyridin-4-yl)methanone might lead to different properties and activities compared to known pyrrolidinones.
  • Fluorinated Pyridines: Fluorine substitution in aromatic rings can significantly influence the physical and chemical properties of molecules, potentially impacting their biological activity. However, the specific effects of the fluorine substitutions in (3,3-Difluoropyrrolidin-1-yl)(3-fluoropyridin-4-yl)methanone on its biological properties remain unknown.

The compound (3,3-Difluoropyrrolidin-1-yl)(3-fluoropyridin-4-yl)methanone is a synthetic organic molecule characterized by a pyrrolidine ring substituted with two fluorine atoms and a pyridine moiety. This compound features a ketone functional group, which plays a significant role in its chemical reactivity and potential biological activity. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for pharmaceutical applications.

The chemical reactivity of (3,3-Difluoropyrrolidin-1-yl)(3-fluoropyridin-4-yl)methanone can be attributed to its functional groups. The ketone group can participate in nucleophilic addition reactions, while the pyrrolidine and pyridine rings can undergo electrophilic aromatic substitution. Additionally, the fluorine atoms may influence the electronic distribution within the molecule, potentially affecting its reactivity in various chemical transformations.

Research indicates that compounds similar to (3,3-Difluoropyrrolidin-1-yl)(3-fluoropyridin-4-yl)methanone exhibit diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The specific biological activity of this compound may be predicted through structure-activity relationship studies, which analyze how modifications to its structure influence its pharmacological properties. Computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) can provide insights into its potential biological effects based on its molecular structure .

Several synthetic routes can be employed to synthesize (3,3-Difluoropyrrolidin-1-yl)(3-fluoropyridin-4-yl)methanone. A typical method involves:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
  • Fluorination: The introduction of fluorine atoms can be performed using fluorinating agents such as Selectfluor or via electrophilic fluorination methods.
  • Ketone Formation: The final step involves the introduction of the ketone group through oxidation reactions or acylation processes.

These steps may vary based on available reagents and desired yield.

The unique structure of (3,3-Difluoropyrrolidin-1-yl)(3-fluoropyridin-4-yl)methanone positions it for potential applications in drug discovery and development. Its biological activity could make it suitable for therapeutic uses in treating various diseases, particularly those related to inflammation or infection. Additionally, its structural characteristics may allow it to serve as a lead compound for developing new pharmaceuticals targeting specific biological pathways.

Interaction studies are crucial for understanding how (3,3-Difluoropyrrolidin-1-yl)(3-fluoropyridin-4-yl)methanone interacts with biological targets. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or enzymes.
  • Mechanistic Studies: Investigating the biochemical pathways affected by the compound.
  • Toxicological Evaluations: Assessing any adverse effects or cytotoxicity in various cell lines.

Such studies can provide valuable insights into the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with (3,3-Difluoropyrrolidin-1-yl)(3-fluoropyridin-4-yl)methanone, including:

Compound NameStructure FeaturesBiological Activity
2-Fluoro-N-(pyridin-4-yl)acetamideContains pyridine and amide groupsAntimicrobial properties
2,6-Difluoro-N-(pyridin-2-yl)benzamideContains difluoro and benzamide moietiesAntitumor activity
N-(pyridin-2-yl)-N'-(pyrimidin-5-yl)ureaUrea derivative with pyridine ringsInhibitory effects on cancer cells

These compounds highlight the diversity in biological activities that can arise from slight modifications in structure. The presence of multiple fluorine atoms in (3,3-Difluoropyrrolidin-1-yl)(3-fluoropyridin-4-yl)methanone may enhance its potency and selectivity compared to others.

XLogP3

1.2

Dates

Last modified: 08-16-2023

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